![molecular formula C6H9BrClNO B2480306 (R)-1-(5-Bromofuran-2-yl)ethanamine hydrochloride CAS No. 2241594-12-5](/img/structure/B2480306.png)
(R)-1-(5-Bromofuran-2-yl)ethanamine hydrochloride
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Overview
Description
The compound "(R)-1-(5-Bromofuran-2-yl)ethanamine hydrochloride" belongs to a class of organic compounds characterized by the presence of a bromofuran moiety attached to an ethanamine structure, further hydrochlorinated. This structure suggests potential reactivity and applications in organic synthesis and medicinal chemistry, though specific details on this compound are scarce.
Synthesis Analysis
Synthesis routes for related compounds involve the formation of the bromofuran core followed by attachment of the ethanamine group. For example, the synthesis of bromo-substituted ethanamine derivatives can be achieved through reactions involving bromination and subsequent amine coupling steps (Bach & Bridges, 1982).
Molecular Structure Analysis
The molecular structure of bromofuran derivatives has been characterized through various spectroscopic methods. X-ray crystallography provides detailed insights into the molecular conformation, intermolecular interactions, and absolute configuration of such compounds (Smith et al., 2010).
Chemical Reactions and Properties
Bromofuran compounds exhibit reactivity typical of halogenated aromatics and amines. They can undergo nucleophilic substitution reactions, serve as intermediates in the synthesis of complex molecules, and exhibit significant biological activity. The presence of the bromo group enhances electrophilicity, facilitating further functionalization (Masters et al., 2011).
Scientific Research Applications
Brominated Flame Retardants (BFRs) and Environmental Impact
Brominated compounds, including novel brominated flame retardants (NBFRs), have been extensively studied for their occurrence in indoor air, dust, consumer goods, and food. These studies emphasize the need for more research on their occurrence, environmental fate, and toxicity due to their increasing application. Significant knowledge gaps exist for many NBFRs, indicating a crucial need for optimized analytical methods and further research on their environmental impact and potential leaching from products (Zuiderveen, Slootweg, & de Boer, 2020) Zuiderveen et al., 2020.
Hydroxymethylfurfural (HMF) and Its Derivatives in Industrial Applications
Research has also focused on the valorization of sugars from lignocellulosic biomass for the production of chemicals and fuels, such as 5-hydroxymethylfurfural (5-HMF) and furfural. These compounds are viewed as key renewable reactants in adhesive systems, highlighting a shift towards using bio-derived chemicals in industrial applications. Solvent selection, based on performance and environmental, health, and safety (EHS) impacts, is critical in these processes. The use of COSMO-RS (COnductor-like Screening MOdel for Real Solvents) for solvent screening exemplifies the integration of green chemistry principles in selecting solvents for biphasic dehydration processes (Esteban, Vorholt, & Leitner, 2020) Esteban, Vorholt, & Leitner, 2020.
Mechanism of Action
properties
IUPAC Name |
(1R)-1-(5-bromofuran-2-yl)ethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BrNO.ClH/c1-4(8)5-2-3-6(7)9-5;/h2-4H,8H2,1H3;1H/t4-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKRYJPPQTPWPHV-PGMHMLKASA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(O1)Br)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=C(O1)Br)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BrClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.50 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-1-(5-Bromofuran-2-yl)ethanamine hydrochloride |
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